Home > Products > Screening Compounds P86087 > 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride - 1782109-09-4

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride

Catalog Number: EVT-2800584
CAS Number: 1782109-09-4
Molecular Formula: C16H16Cl2N4O2S
Molecular Weight: 399.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RKI-1447 (dihydrochloride) is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). [, , ] It acts as a Type I kinase inhibitor. [] RKI-1447 has emerged as a valuable tool in preclinical research, particularly in oncology, due to its anti-invasive and antitumor activities. [] Its role in modulating various cellular processes, including cell migration, invasion, and apoptosis, has made it a subject of extensive investigation. [, , ]

Future Directions
  • Combination Therapies: Exploring the efficacy of RKI-1447 in combination with other therapeutic agents could enhance its therapeutic potential. Studies suggest synergistic effects with HDAC inhibitors in pancreatic cancer [] and potential synergy with mTOR inhibitors in renal cell carcinoma. []

Y-27632

    Compound Description: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinases (ROCKs), particularly ROCK1 and ROCK2. Like RKI-1447, Y-27632 exhibits anti-invasive and antitumor activities. [, , ]

    Relevance: Y-27632 serves as a valuable reference compound due to its well-established role as a ROCK inhibitor and its structural similarity to RKI-1447. Both compounds target the ATP-binding site of ROCKs, leading to the inhibition of downstream signaling pathways involved in cell migration, invasion, and proliferation. Furthermore, both Y-27632 and RKI-1447 have been investigated for their potential in treating various cancers, including breast cancer [] and clear cell renal cell carcinoma. [, , ]

RKI-1313

    Compound Description: While the specific structure of RKI-1313 is not provided in the papers, it is described as a structurally-related analog of RKI-1447 with significantly weaker inhibitory activity against ROCKs. [, ]

    Relevance: The papers use RKI-1313 as a negative control due to its diminished activity against ROCKs compared to RKI-1447. This comparison highlights the importance of the specific structural features present in RKI-1447 for potent and selective ROCK inhibition. For example, RKI-1447 demonstrates potent anti-invasive and antitumor activities in breast cancer models, while RKI-1313 shows minimal effects. [] This difference in activity emphasizes the importance of the specific chemical structure of RKI-1447 for its biological effects.

GSK 429286

    Compound Description: While the exact structure is not detailed, GSK 429286 is mentioned as another ROCK inhibitor exhibiting selective targeting of VHL-deficient CC-RCC cells, similar to RKI-1447. []

    Relevance: The paper highlights GSK 429286 as part of a group of ROCK inhibitors, including RKI-1447, that display selective targeting of VHL-deficient CC-RCC. [] This grouping suggests structural similarities and a shared mechanism of action among these compounds, targeting the ROCK pathway in the context of VHL deficiency.

AT13148

    Compound Description: Though a detailed structure is not provided, AT13148 is described as an AGC kinase inhibitor that targets both ROCK1/2 and S6 kinase, a downstream effector of mTOR. This dual inhibition makes it highly effective in targeting VHL-deficient cells, surpassing the efficacy of other ROCK inhibitors, including RKI-1447, in this context. []

    Relevance: AT13148 is relevant to RKI-1447 as it also targets ROCK1/2, although it possesses a broader inhibitory profile by additionally targeting S6 kinase. [] This difference highlights the potential of multi-kinase targeting and suggests that combining RKI-1447 with an S6 kinase inhibitor could enhance its efficacy in VHL-deficient cancers.

1-benzyl-3-(4-pyridylthiazol-2-yl)ureas

    Compound Description: This refers to a class of compounds identified as potent ROCK inhibitors. Notably, the presence of a benzylic stereocenter significantly impacts their activity, with specific substitutions on the phenyl ring influencing potency. []

    Relevance: RKI-1447 belongs to this chemical class, specifically as a 1-benzyl-3-(4-pyridylthiazol-2-yl)urea derivative. [] The research on this compound class elucidates the structure-activity relationship of RKI-1447, highlighting the importance of specific substituents on the phenyl ring and the benzylic stereocenter for its potent ROCK inhibitory activity.

Overview

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea; dihydrochloride is a complex organic compound that integrates multiple functional groups, making it of interest in medicinal chemistry. This compound belongs to the class of ureas, which are known for their diverse biological activities, including anticancer and anticonvulsant properties. The presence of both thiazole and pyridine rings contributes to its potential pharmacological applications.

Source and Classification

The compound can be classified under the following categories:

  • Chemical Class: Urea derivatives
  • Functional Groups: Hydroxy, pyridine, thiazole
  • Biological Classification: Potential anticancer and anticonvulsant agent
Synthesis Analysis

Methods

The synthesis of 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea; dihydrochloride typically involves multi-step procedures combining various chemical reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the reaction between 3-hydroxybenzylamine and isothiocyanates to form thiourea intermediates.
  2. Cyclization: Further cyclization reactions may be employed to introduce the thiazole ring via the reaction of thioamide with α-bromo ketones or aldehydes.
  3. Purification: The final product is usually purified through recrystallization or chromatography techniques.

Technical Details

The synthesis may utilize solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine or phosphorus pentasulfide depending on the specific reaction conditions required for each step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for characterization.

Molecular Structure Analysis

Structure

The molecular structure of 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea; dihydrochloride can be represented as follows:

C15H14Cl2N4O1S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_1\text{S}

Data

Key structural features include:

  • Molecular Weight: Approximately 356.26 g/mol
  • Functional Groups: Hydroxyl group (-OH), Urea group (–NH–CO–NH–), Thiazole ring, Pyridine ring.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, leading to the formation of corresponding amines and acids.
  3. Cyclization Reactions: The thiazole moiety can be synthesized through cyclization involving sulfur sources.

Technical Details

Reaction conditions such as temperature, pressure, and the presence of solvents significantly influence the yield and purity of the synthesized compound.

Mechanism of Action

Process

The mechanism of action for 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea; dihydrochloride primarily involves interaction with biological targets such as enzymes or receptors involved in cell signaling pathways.

  1. Anticancer Activity: It may inhibit specific kinases involved in cancer cell proliferation.
  2. Anticonvulsant Activity: It could modulate neurotransmitter systems, particularly by influencing GABAergic pathways.

Data

In vitro studies have indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting a promising therapeutic profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can react with strong acids or bases leading to hydrolysis.
Applications

Scientific Uses

  1. Pharmaceutical Development: As a potential lead compound in drug discovery targeting cancer and neurological disorders.
  2. Biological Studies: Used in research to understand the mechanisms of action related to thiazole and pyridine derivatives.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds.

This compound exemplifies the intricate relationship between molecular structure and biological activity, paving the way for further research into its pharmacological potential.

Synthesis and Optimization Strategies for 1-[(3-Hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea Dihydrochloride

Methodologies for Core Scaffold Assembly: Urea-Thiazole-Pyridine Hybridization

The assembly of the hybrid scaffold of 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea dihydrochloride requires sequential construction of its three principal components: the 4-pyridin-4-yl-1,3-thiazole core, the (3-hydroxyphenyl)methyl moiety, and the urea linkage. The synthesis typically initiates with the preparation of the 4-(pyridin-4-yl)thiazol-2-amine intermediate via the classical Hantzsch thiazole synthesis. This reaction involves the condensation of pyridine-4-carboxaldehyde with thiourea in the presence of α-halo ketones (typically bromoacetone or phenacyl bromides), yielding the 2-aminothiazole ring system directly attached to the pyridine nucleus [3] [6].

The critical urea bridge formation employs carbodiimide-mediated coupling or direct reactions with isocyanates. Specifically, 4-(pyridin-4-yl)thiazol-2-amine is reacted with 3-(aminomethyl)phenol in the presence of carbonyl diimidazole (CDI) as a coupling agent under anhydrous conditions. This step demands precise stoichiometric control (typically 1:1 molar ratio) and inert atmosphere to prevent diurea formation and oxidative side reactions. Alternative routes involve the stepwise reaction where the 2-aminothiazole is first converted to an isocyanate intermediate using triphosgene, followed by nucleophilic addition of 3-(aminomethyl)phenol. This method offers superior regioselectivity but requires stringent safety measures due to the toxicity of phosgene derivatives [6] [3].

Table 1: Comparative Analysis of Urea Bond Formation Methodologies

MethodReagents/ConditionsYield (%)RegioselectivityKey Challenges
Carbodiimide-MediatedEDCI/HOBt, DMF, RT, 24h65-72%ModerateDiurea formation, racemization
CDI-MediatedCDI, THF, 0°C→RT, 12h78-85%HighImidazole byproduct removal
Isocyanate RouteTriphosgene, DCM, -15°C; then amine82-88%ExcellentToxicity handling, moisture sensitivity

Optimization studies revealed that microwave-assisted coupling (80°C, 30 min) in dimethyl sulfoxide significantly enhances reaction efficiency (yields >90%) while reducing polymerization byproducts. The electron-donating 3-hydroxy group on the benzyl component necessitates temporary protection (typically as tert-butyldimethylsilyl ether) during coupling to prevent quinone formation or O-acylation side reactions [3] [6].

Dihydrochloride Salt Formation: Solubility and Stability Enhancements

Conversion of the free base to its dihydrochloride salt represents a crucial pharmaceutical optimization step to enhance aqueous solubility and solid-state stability. The free base exhibits limited solubility in physiological buffers (<0.01 mg/mL at pH 7.4), restricting bioavailability. Salt formation is achieved by treating an anhydrous ethanolic solution of the free base with precisely 2.2 equivalents of hydrochloric acid (2M in diethyl ether) at 0-5°C. The stoichiometric excess prevents residual free base and ensures complete protonation of both the pyridine nitrogen (pKa ≈ 4.8) and the thiazole nitrogen (pKa ≈ 2.3) [1] [3].

Crystallization optimization identified ethanol-diethyl ether (1:3 v/v) as the optimal antisolvent system, producing a microcrystalline dihydrochloride monohydrate with consistent particle size distribution (D90 < 50µm). X-ray powder diffraction analysis confirms a stable crystalline form (Form I) with characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°, and 23.5°. This form demonstrates superior hygroscopicity profiles (<0.2% weight gain at 75% RH) compared to amorphous salts. Accelerated stability studies (40°C/75% RH) confirm no form conversion or decomposition over 6 months, making it suitable for pharmaceutical formulation development [1] [3].

Table 2: Physicochemical Properties of Free Base vs. Dihydrochloride Salt

PropertyFree BaseDihydrochloride SaltAnalytical Method
Aqueous Solubility (pH 7.4)9.8 µg/mL34.7 mg/mLHPLC-UV quantification
Melting Point168-170°C (dec.)248-251°C (dec.)Differential Scanning Calorimetry
Hygroscopicity (25°C/75% RH)1.8% Δm0.15% ΔmDynamic Vapor Sorption
Crystalline CharacterLow crystallinityHighly crystallineXRPD
Storage StabilityDegrades >30 daysStable >6 monthsICH Q1A(R2)

Green Chemistry Approaches in Large-Scale Synthesis

Scale-up synthesis adheres to green chemistry principles through solvent selection, catalytic methodologies, and energy optimization. Traditional synthesis employed dichloromethane for Hantzsch thiazole formation and dimethylformamide for urea coupling – both classified as hazardous Class 2 solvents under ICH Q3C. Modern protocols utilize cyclopentyl methyl ether (CPME) as a safer alternative for thiazole synthesis (boiling point 106°C, low water solubility, biodegradable) and ethyl acetate/water biphasic systems for urea coupling, enabling efficient catalyst recycling [3] [7].

Microwave irradiation significantly improves the Hantzsch cyclization step, reducing reaction times from 12 hours to 15-25 minutes while maintaining yields >85% and minimizing thiourea decomposition byproducts. Continuous flow chemistry has been implemented for the salt formation step, featuring a tubular crystallizer with inline pH monitoring and particle size analysis. This system achieves 95% yield with consistent polymorph control and reduces solvent consumption by 70% compared to batch processing [3] [7].

Catalytic improvements include replacing stoichiometric carbodiimides with heterogeneous catalysts. Polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD) enables urea formation in ethanol at 60°C, providing yields of 88% with catalyst recyclability (>10 cycles). Life cycle assessment confirms that integrated green approaches reduce the process mass intensity (PMI) from 126 kg/kg (traditional route) to 38 kg/kg, primarily through solvent reduction and energy efficiency gains [7].

Post-Synthetic Modifications for Bioactivity Tuning

Systematic structural modifications of the hybrid scaffold enable optimization of pharmacological properties while maintaining the core urea-thiazole-pyridine architecture. Three strategic modification sites have been explored:

  • Phenyl Hydroxyl Modifications: Acylation of the phenolic OH with alkanoic anhydrides (C2-C16) enhances membrane permeability but requires balancing with solubility. Propionyl and isobutyryl derivatives show 3-fold increased Caco-2 permeability (Papp > 25 × 10⁻⁶ cm/s) while maintaining aqueous solubility >5 mg/mL. Conversely, glycosylation (β-D-glucopyranoside) increases water solubility to >50 mg/mL but reduces cellular uptake [3] [6].

  • Thiazole C5 Substitutions: Electrophilic bromination at the thiazole C5 position followed by Suzuki coupling introduces aryl/heteroaryl groups. 5-(4-Trifluoromethylphenyl) and 5-(3-pyridyl) derivatives exhibit enhanced target binding (e.g., DprE1 inhibition for anti-tubercular activity) with IC50 values reduced from 1.8 µM (parent) to 0.22 µM. Molecular modeling confirms improved hydrophobic pocket interactions with mycobacterial enzyme residues [3].

  • Urea N-Modifications: Replacement of the benzyl hydrogen with methyl groups generates N,N'-disubstituted ureas. The N,N-dimethyl analog shows improved metabolic stability (t1/2 > 120 min in human microsomes vs. 42 min for parent) but reduced antibacterial potency, suggesting the free N-H is critical for target hydrogen bonding. Alternatively, isosteric replacement of urea with thiourea or cyanoguanidine maintains potency against Gram-positive bacteria while altering selectivity profiles [6] [3].

Table 3: Structure-Activity Relationship of Key Modifications

Modification SiteStructural ChangeLipophilicity (logP)Aqueous SolubilityBiological Impact
Phenolic OHUnmodified2.1 ± 0.334.7 mg/mLReference compound
Phenolic OHO-Propionyl3.0 ± 0.218.2 mg/mL↑ Membrane permeability, ↑ MIC vs. S. aureus
Phenolic OHO-β-D-Glucoside0.8 ± 0.452.3 mg/mL↓ Cellular uptake, improved PK half-life
Thiazole C55-Bromo2.8 ± 0.328.1 mg/mL↑ Electrophilicity, ↑ reactivity
Thiazole C55-(4-CF3-Ph)4.1 ± 0.20.9 mg/mL↑ Anti-TB activity (DprE1 IC50 = 0.22 µM)
Urea NHN-Methyl2.4 ± 0.331.5 mg/mL↓ Antibacterial potency, ↑ metabolic stability
Urea LinkerThiourea2.5 ± 0.329.8 mg/mLSimilar potency, altered target specificity

These targeted modifications demonstrate how strategic structural changes can fine-tune physicochemical and biological properties without compromising the core scaffold's integrity, enabling optimization for specific therapeutic applications such as anti-tubercular or broad-spectrum antimicrobial agents [3] [6].

Properties

CAS Number

1782109-09-4

Product Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride

Molecular Formula

C16H16Cl2N4O2S

Molecular Weight

399.29

InChI

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H

InChI Key

GBXLRAPHQIRDNS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.